molecular formula C23H19N3O B2380295 N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide CAS No. 887198-28-9

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide

Cat. No.: B2380295
CAS No.: 887198-28-9
M. Wt: 353.425
InChI Key: KCQXHFYTCYSWNI-KPKJPENVSA-N
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Description

“N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide” is an organic compound that belongs to the class of imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring fused to a pyridine ring . The IUPAC Standard InChIKey for the compound is IQDUNRGHZFBKLT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds can also be synthesized using solid support catalysts such as Al2O3, and TiCl4 .

Scientific Research Applications

Anticonvulsant Properties

N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide and its derivatives have been investigated for potential anticonvulsant properties. For instance, a study by Cesur and Cesur (1994) synthesized and evaluated several derivatives of imidazo[1,2-a]pyridine for anticonvulsant activity. They found that only specific derivatives showed significant activity against seizures induced by maximal electroshock (MES) (Cesur & Cesur, 1994).

Fluorescent Properties for Organic Compounds

The fluorescent properties of imidazo[1,2-a]pyridine-based compounds, including derivatives of this compound, have been studied. Tomoda et al. (1999) synthesized and examined the fluorescent properties of 20 derivatives, finding that modifications to the imidazo[1,2-a]pyridine structure could yield thermally stable solid compounds with significant fluorescent properties (Tomoda et al., 1999).

Crystal Structure Analysis

Studies have also been conducted on the crystal structure and analysis of imidazo[1,2-a]pyridine derivatives. Dhanalakshmi et al. (2018) investigated the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives, providing insights into the molecular geometry and intermolecular interactions of these compounds (Dhanalakshmi et al., 2018).

Cytotoxic Activity in Cancer Research

The cytotoxic activity of imidazo[1,2-a]pyridine derivatives, including this compound, has been evaluated in cancer research. Vilchis-Reyes et al. (2010) synthesized a series of derivatives and assessed their cytotoxic activity and CDK inhibitor activity, finding specific compounds that showed promising results in cancer research (Vilchis-Reyes et al., 2010).

Properties

IUPAC Name

(E)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-17-13-14-26-16-21(25-22(26)15-17)19-8-10-20(11-9-19)24-23(27)12-7-18-5-3-2-4-6-18/h2-16H,1H3,(H,24,27)/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQXHFYTCYSWNI-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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